molecular formula C12H14N2OS B2941415 N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 865544-01-0

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2941415
CAS No.: 865544-01-0
M. Wt: 234.32
InChI Key: VTTOXWOLWAEXQO-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3,4-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a heterocyclic compound featuring a benzothiazole core fused with a propanamide substituent. The benzothiazole moiety is characterized by a sulfur and nitrogen-containing aromatic ring, while the propanamide group introduces hydrogen-bonding capabilities via its amide functionality. This compound’s structural uniqueness lies in its planar, conjugated system, which may confer stability and electronic properties suitable for applications in medicinal chemistry or catalysis .

Synthesis of such compounds typically involves condensation reactions between substituted benzothiazoles and acyl chlorides or activated carboxylic acids. Characterization methods include NMR spectroscopy (1H, 13C), IR, mass spectrometry, and X-ray crystallography, as exemplified in structurally related compounds .

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-10(15)13-12-14(3)11-8(2)6-5-7-9(11)16-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTOXWOLWAEXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Propanamide Group: The benzothiazole intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to introduce the propanamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This compound has several scientific research applications in chemistry, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound is used as a building block in synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Medicine It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry This compound can be used in developing new materials with specific properties, such as polymers and dyes.

Synthesis
The synthesis of this compound typically involves these steps:

  • Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
  • Introduction of the Propanamide Group: The benzothiazole intermediate is reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to introduce the propanamide group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
    Industrial production methods may optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The benzothiazole (target) and benzothiophene () cores share sulfur atoms but differ in aromaticity and electronic properties.
  • Substituents : The target compound’s 3,4-dimethyl groups enhance steric bulk compared to the trifluorophenyl () or benzyl groups (), which may influence binding specificity in biological systems.
  • Amide Functionality : All compounds retain an amide group, enabling hydrogen bonding. The propanamide chain in the target compound offers flexibility, whereas ’s compound includes a hydroxyethyl group for additional polarity.
2.2. Physicochemical and Electronic Properties
  • Hydrogen Bonding : The amide group in the target compound facilitates N–H···O and C=O···H interactions, critical for crystal packing and solubility. Similar patterns are observed in ’s compound, where N,O-bidentate directing groups enable metal coordination .
  • Electronic Effects : The benzothiazole core’s electron-withdrawing sulfur atom contrasts with the electron-donating oxygens in benzoxazine derivatives (). This difference impacts reactivity in catalytic applications, such as C–H functionalization .

Biological Activity

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a propanamide functional group. Its synthesis typically involves cyclization of 2-aminothiophenol with an aldehyde or ketone to form the benzothiazole ring, followed by acylation with propanoyl chloride under basic conditions. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products .

Antitumor Activity

Benzothiazole derivatives, including this compound, have shown significant antitumor properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies have demonstrated that certain benzothiazole derivatives exhibit cytotoxic effects against ovarian, breast, lung, renal, and colon carcinoma cell lines .
  • A specific study reported that compounds derived from benzothiazoles exhibited an average growth inhibition (GI₅₀) of 0.38 μM against human cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies suggest that it can promote apoptosis in cancer cells by activating intrinsic pathways and modulating cell cycle progression .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have demonstrated anti-inflammatory properties by reducing cytokine production (e.g., IL-6 and TNF-α) .

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on Anti-tumor Effects :
    • A series of novel benzothiazole compounds were synthesized and evaluated for their anti-tumor activities. The active compounds inhibited cancer cell proliferation and induced apoptosis at low concentrations .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has shown that modifications to the benzothiazole structure can enhance its potency against specific cancer types. For example, introducing halogen or methyl groups at strategic positions has been linked to increased anti-cancer efficacy .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation in various cancer lines
Apoptosis InductionActivation of intrinsic apoptotic pathways
Anti-inflammatoryReduction in cytokine levels (IL-6, TNF-α)

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and propanamide derivatives. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with aldehydes in absolute ethanol, followed by solvent evaporation and filtration, yields structurally related benzothiazole derivatives . Modifications include adjusting stoichiometry, reaction time (e.g., 4–6 hours), and acid catalysis (e.g., glacial acetic acid) to optimize intermediates .

Q. How is NMR spectroscopy applied to characterize this compound’s structure?

  • Methodological Answer : 1H and 13C NMR are critical for confirming the Z-configuration of the imine bond and substituent positions. For benzothiazole derivatives, characteristic signals include:
  • ~δ 2.1–2.5 ppm : Methyl groups on the dihydrobenzothiazole ring.
  • ~δ 6.8–7.5 ppm : Aromatic protons from the benzothiazole core.
  • ~δ 9.5–10.5 ppm : Imine proton (if present).
    Comparative analysis with reference spectra (e.g., Table 8 in ) helps resolve ambiguities in diastereomer identification .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Initial screening often involves antiproliferative assays (e.g., MTT on cancer cell lines) and antioxidant studies (e.g., DPPH radical scavenging). For benzothiazole analogs, IC50 values are calculated against control compounds, with structural modifications (e.g., electron-withdrawing groups) enhancing activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or acetic acid improve imine formation kinetics .
  • Temperature control : Reflux (~80°C) minimizes side reactions, while microwave-assisted synthesis reduces time .
    Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How are contradictions in spectroscopic data resolved (e.g., imine vs. enamine tautomers)?

  • Methodological Answer :
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–N bond lengths ~1.28–1.32 Å confirm imine configuration) .
  • DFT calculations : Compare experimental IR/Raman spectra with simulated tautomer geometries .
  • Variable-temperature NMR : Monitor chemical shift changes to identify dynamic equilibria .

Q. What strategies enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
  • Lipophilicity modulation : Substituents like fluorobenzyl (logP optimization) enhance blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) identify vulnerable sites for deuteration or blocking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.